Indobufen - 63610-08-2

Indobufen

Catalog Number: EVT-271019
CAS Number: 63610-08-2
Molecular Formula: C18H17NO3
Molecular Weight: 295.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Indobufen, chemically known as 2-[4-(1-oxoisoindolin-2-yl)phenyl]butanoic acid, is a synthetic compound classified as a platelet aggregation inhibitor. [, ] It is primarily investigated in scientific research for its ability to interfere with platelet function and thrombus formation, making it a subject of interest in cardiovascular research. [, ]

Mechanism of Action

Indobufen acts by reversibly inhibiting the cyclooxygenase enzyme, specifically the cyclooxygenase-1 (COX-1) isoform. [, , , ] This inhibition primarily targets platelets, leading to a decrease in the production of thromboxane A2 (TXA2), a potent stimulator of platelet aggregation and vasoconstriction. [, , , ] Unlike aspirin, its inhibitory effect on COX-1 is reversible and non-competitive. []

This mechanism distinguishes it from other antiplatelet agents like ticlopidine, which function independently of the arachidonic acid metabolic cascade. [] While Indobufen's primary target is platelet COX-1, studies indicate a potential for suppressing monocyte COX-2 activity at therapeutic plasma concentrations, unlike aspirin, which can only transiently inhibit COX-2 at very high concentrations. []

Applications
  • Peripheral Vascular Disease: Studies indicate Indobufen improves walking distances and microcirculatory parameters in patients with peripheral vascular disease and intermittent claudication. [, , , ] It has shown greater efficacy than aspirin in improving pain-free and global walking distances in these patients, with fewer side effects. [, ]

  • Coronary Artery Disease: Research suggests Indobufen may be effective in preventing reocclusion of coronary artery bypass grafts, similar to the combination of aspirin and dipyridamole. [, ] It has also been investigated for its potential to reduce the incidence of restenosis after coronary artery bypass grafting, showing similar efficacy to aspirin combined with clopidogrel. []

  • Cerebrovascular Disease: Indobufen has been investigated for its potential in preventing secondary thrombotic events following transient ischemic attack or mild stroke. [, , ] It has also shown promise in migraine prophylaxis, possibly due to its ability to inhibit platelet aggregation. [, ]

  • Hemodialysis: Research suggests Indobufen can significantly reduce platelet activation and thrombus formation on hemodialysis membranes. [, ]

  • Deep Venous Thrombosis: Studies have explored Indobufen's role in preventing deep venous thrombosis (DVT) in patients with acute myocardial infarction, indicating comparable efficacy to acenocoumarol. [] It has also shown promise in the prophylaxis of recurrent DVT when used alone or in combination with graduated elastic compression stockings. []

  • Cerebral Ischemia-Reperfusion Injury: Recent in vivo and in vitro studies suggest Indobufen might exert neuroprotective effects against cerebral ischemia-reperfusion injury. The mechanism is proposed to involve the suppression of pyroptosis, a form of programmed cell death, through the regulation of the NF-κB/Caspase-1/GSDMD pathway. []

Future Directions
  • Detailed Synthesis Analysis: Exploring and optimizing the synthesis of Indobufen, including enantioselective synthesis of the more potent d-enantiomer, could improve its therapeutic potential. [, ]

  • Clinical Trials for Novel Applications: The promising results in preclinical studies warrant further investigation of Indobufen in larger, well-designed clinical trials for conditions like cerebral ischemia-reperfusion injury and chronic kidney disease. [, ]

  • Drug Interactions: Further research is needed to fully understand the potential interactions of Indobufen with other drugs, particularly those metabolized via similar pathways. []

Aspirin

Compound Description: Aspirin, also known as acetylsalicylic acid (ASA), is a widely used nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic, antipyretic, and anti-inflammatory properties. It works by irreversibly inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2, leading to reduced production of prostaglandins and thromboxane A2 (TXA2), a potent platelet aggregator. While effective in treating various cardiovascular disorders, aspirin use is associated with a risk of gastrointestinal (GI) side effects like ulcers and bleeding. [, , , ]

Dipyridamole

Compound Description: Dipyridamole is an antiplatelet drug that works through multiple mechanisms. It inhibits phosphodiesterase, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn inhibits platelet aggregation. Additionally, dipyridamole blocks the uptake of adenosine by platelets and red blood cells, further enhancing its antiaggregatory effect. [, , ]

Ticlopidine

Compound Description: Ticlopidine is another antiplatelet drug that belongs to the thienopyridine class. Unlike aspirin and indobufen, which primarily target the COX pathway, ticlopidine acts by irreversibly inhibiting the P2Y12 receptor on platelets, preventing adenosine diphosphate (ADP)-induced platelet aggregation. [, , ]

Relevance: Ticlopidine is structurally unrelated to indobufen and inhibits platelet aggregation through a different mechanism. [, , ] Several studies have compared the efficacy and safety of ticlopidine and indobufen in preventing stroke or treating other cardiovascular conditions. [, , ] While both drugs effectively reduce platelet aggregation, they exhibit different side effect profiles. [, , ]

Warfarin

Compound Description: Warfarin is an anticoagulant drug that belongs to the coumarin class. It works by inhibiting the synthesis of vitamin K-dependent clotting factors in the liver, including factors II (prothrombin), VII, IX, and X. Warfarin is commonly used for the long-term prevention of thromboembolic events in patients with atrial fibrillation, deep vein thrombosis, and pulmonary embolism. [, , , ]

Relevance: Warfarin is structurally unrelated to indobufen and acts on a different target within the coagulation cascade. [, , , ] While indobufen primarily inhibits platelet aggregation, warfarin targets the synthesis of clotting factors. [, , , ] Studies have compared the efficacy and safety of indobufen and warfarin in preventing thromboembolic events, particularly in patients with atrial fibrillation or nephrotic syndrome. [, , , ]

Heparan Sulfate

Compound Description: Heparan sulfate is a naturally occurring glycosaminoglycan that exhibits anticoagulant and antithrombotic properties. It acts as a cofactor for antithrombin III, enhancing its ability to inhibit thrombin and other clotting factors. []

Relevance: Although structurally dissimilar to indobufen, heparan sulfate shares its antithrombotic properties. [] A clinical trial investigated the combination of heparan sulfate and indobufen in treating peripheral artery disease, demonstrating a beneficial effect in improving walking distance and other parameters. []

Clopidogrel

Compound Description: Clopidogrel, another thienopyridine derivative, irreversibly inhibits the P2Y12 receptor on platelets, similar to ticlopidine. This inhibition prevents ADP-induced platelet aggregation, ultimately reducing the risk of thrombotic events in patients with ACS or undergoing percutaneous coronary intervention. [, , ]

Glipizide

Compound Description: Glipizide is an oral antidiabetic drug belonging to the sulfonylurea class. It lowers blood glucose levels by stimulating insulin release from pancreatic beta cells. []

Properties

CAS Number

63610-08-2

Product Name

Indobufen

IUPAC Name

2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanoic acid

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

InChI

InChI=1S/C18H17NO3/c1-2-15(18(21)22)12-7-9-14(10-8-12)19-11-13-5-3-4-6-16(13)17(19)20/h3-10,15H,2,11H2,1H3,(H,21,22)

InChI Key

AYDXAULLCROVIT-UHFFFAOYSA-N

SMILES

CCC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

2-(4-(1-oxo-2-isoindolinyl)phenyl)butyric acid
Ibustrin
indobufen
indobufen, (+-)-isomer
K 3920

Canonical SMILES

CCC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.